4-Chloro-2-(difluoromethyl)-5-methylpyridine
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Overview
Description
4-Chloro-2-(difluoromethyl)-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)-5-methylpyridine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 2,5-dimethylpyridine with chlorine gas under controlled conditions to introduce the chlorine atom at the 4-position. The difluoromethyl group can be introduced via a difluoromethylation reaction using a suitable difluoromethylating agent, such as difluoromethyl bromide, in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.
- Oxidation reactions produce carboxylated derivatives.
- Reduction reactions yield compounds with reduced difluoromethyl groups.
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antifungal and antibacterial agents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of biological pathways. For example, in its role as an agrochemical, it may inhibit key enzymes in the metabolic pathways of pests, leading to their death. In medicinal applications, it may interact with cellular receptors to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-5-methylpyridine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-Chloro-2-(difluoromethyl)aniline: Contains an aniline group instead of a pyridine ring, leading to different chemical properties and applications.
Uniqueness: 4-Chloro-2-(difluoromethyl)-5-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its combination of substituents allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H6ClF2N |
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Molecular Weight |
177.58 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-3-11-6(7(9)10)2-5(4)8/h2-3,7H,1H3 |
InChI Key |
BQNGTHYDWSTWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(F)F |
Origin of Product |
United States |
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